An In-depth Technical Guide to 1H-Pyrido[4,3-d]oxazin-2(4H)-one: A Comparative Analysis and Future Outlook
An In-depth Technical Guide to 1H-Pyrido[4,3-d]oxazin-2(4H)-one: A Comparative Analysis and Future Outlook
An In-depth Technical Guide to 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one: A Comparative Analysis and Future Outlook
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrido[1][2]oxazinone scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on the specific isomer, 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one , a compound for which direct experimental data is notably scarce in current literature. In the spirit of scientific advancement and to empower researchers in this area, this document adopts a comprehensive, comparative approach. By synthesizing available data on closely related and better-characterized isomers, this guide will provide a robust predictive overview of the chemical structure, properties, synthesis, and potential biological applications of this intriguing molecule. This analysis aims to serve as a foundational resource, stimulating further investigation and unlocking the therapeutic potential of this unique chemical entity.
Introduction to the Pyrido[1][2]oxazinone Core
The fusion of a pyridine ring with a 1,3-oxazine-2-one core gives rise to a family of heterocyclic compounds with significant therapeutic potential. The nitrogen atom in the pyridine ring and the lactam-like functionality of the oxazinone ring create a unique electronic and structural landscape, making these molecules attractive candidates for interacting with various biological targets. Derivatives of the broader oxazine class have been reported to exhibit a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] The specific arrangement of the pyridine and oxazinone rings, as seen in the different isomers, plays a crucial role in determining the molecule's steric and electronic properties, and consequently, its biological activity.
Chemical Structure and Predicted Properties of 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one
While direct experimental data for 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one is limited, we can infer its fundamental characteristics by analyzing its constituent parts and comparing it to its isomers.
Molecular Structure
The chemical structure of 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one features a pyridine ring fused to a 1,3-oxazin-2-one ring. The fusion occurs at the 'd' face of the pyridine ring, specifically at the 4 and 3 positions. The lactam functionality within the oxazinone ring is a key feature, contributing to its chemical reactivity and potential for hydrogen bonding.
Diagram: Chemical Structure of 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one
A 2D representation of the chemical structure.
Physicochemical Properties (Predicted)
Based on the analysis of related isomers such as 1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one (CAS: 872470-20-7) and 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one (CAS: 20348-09-8), we can predict the following properties for 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one.[5][6][7]
| Property | Predicted Value | Reference Isomer(s) |
| Molecular Formula | C₇H₆N₂O₂ | C₇H₆N₂O₂ |
| Molecular Weight | 150.14 g/mol | 150.13 g/mol |
| Appearance | Likely a solid at room temperature | Solid |
| Solubility | Sparingly soluble in water, more soluble in organic solvents like DMSO and DMF. | Inferred from general heterocyclic compound behavior. |
| Hydrogen Bond Donors | 1 (from the N-H group) | 1 |
| Hydrogen Bond Acceptors | 3 (from the two oxygen atoms and the pyridine nitrogen) | 3-4 |
Synthesis Strategies for the Pyrido[1][2]oxazinone Scaffold
General Synthetic Approach: Cyclization of a Pyridine Precursor
A common and effective strategy for constructing the pyrido[1][2]oxazinone core involves the cyclization of a suitably functionalized pyridine derivative. This typically involves a pyridine ring bearing an amino group and a hydroxyl group in a specific ortho-relationship.
Diagram: General Synthesis Workflow
A generalized workflow for the synthesis of the pyrido[1][2]oxazinone scaffold.
Proposed Step-by-Step Protocol
The following is a proposed, theoretical protocol for the synthesis of 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one, based on established methodologies for related isomers. This protocol requires experimental validation and optimization.
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Starting Material Preparation: The synthesis would likely commence with 4-amino-3-hydroxypyridine as the key starting material.
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Cyclization:
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Method A (Using Phosgene or a Phosgene Equivalent): In a fume hood, dissolve 4-amino-3-hydroxypyridine in a suitable aprotic solvent (e.g., anhydrous THF or dichloromethane). Cool the solution to 0 °C. Add a solution of phosgene or a safer equivalent like triphosgene or diphosgene dropwise with vigorous stirring. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl generated.
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Method B (Using a Chloroformate): React 4-amino-3-hydroxypyridine with an appropriate chloroformate, such as ethyl chloroformate, in the presence of a base. This would form an intermediate carbamate, which could then be cyclized under thermal conditions or with further base treatment.
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Method C (Reaction with Urea): Heating 4-amino-3-hydroxypyridine with urea at high temperatures can also lead to the formation of the cyclic carbamate, although this method may require more forcing conditions.
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Work-up and Isolation: After the reaction is complete (monitored by TLC), the reaction mixture is typically quenched with water or an aqueous bicarbonate solution. The product is then extracted into an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Spectroscopic Characterization: An Inferential Analysis
The spectroscopic characterization of 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one would be crucial for confirming its structure. Based on data from related isomers, we can predict the key spectral features.[1][8][9]
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the key functional groups:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200-3000 | Strong, Broad | N-H stretching of the lactam |
| ~1750-1700 | Strong | C=O (cyclic carbamate/lactam) stretching |
| ~1600-1450 | Medium to Strong | C=C and C=N stretching of the pyridine ring |
| ~1250 | Medium to Strong | C-O-C stretching of the oxazinone ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine ring and the methylene group of the oxazinone ring. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern on the pyridine ring. A broad singlet for the N-H proton would likely be observed, which would be exchangeable with D₂O.
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¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon (in the range of 150-160 ppm), the carbons of the pyridine ring, and the methylene carbon of the oxazinone ring.
Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 150).[10] The fragmentation pattern would likely involve the loss of CO and other characteristic fragments from the heterocyclic ring system.
Potential Biological Activities and Therapeutic Applications
The therapeutic potential of 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one can be inferred from the broad range of biological activities reported for its structural relatives.
Anti-Cancer Activity
Numerous studies have highlighted the anti-cancer potential of pyrido-oxazine derivatives. For instance, novel pyrido[2,3-b][1]oxazine-based compounds have been identified as potent and selective EGFR-TK inhibitors, showing efficacy against non-small cell lung cancer cell lines with resistance mutations.[11] The core scaffold of 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one could serve as a valuable starting point for the design of novel kinase inhibitors or other anti-proliferative agents.
Anti-Inflammatory and Analgesic Properties
Oxazine derivatives are known to possess anti-inflammatory and analgesic properties.[4] The rigid, planar structure of the pyrido[1][2]oxazinone core may allow it to interact with enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) or lipoxygenases (LOX).
Antimicrobial and Antiviral Activity
The pyridine and oxazinone moieties are present in various antimicrobial and antiviral drugs. The nitrogen atoms in the heterocyclic system can act as hydrogen bond acceptors and coordinate with metal ions, which are often crucial for the function of microbial enzymes. Therefore, 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one and its derivatives warrant investigation for their potential as novel anti-infective agents.[12][13]
Diagram: Potential Drug Discovery Pathway
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